Product packaging for 2-(3-Chlorophenoxy)propionamide(Cat. No.:CAS No. 5825-87-6)

2-(3-Chlorophenoxy)propionamide

Cat. No.: B165271
CAS No.: 5825-87-6
M. Wt: 199.63 g/mol
InChI Key: QVTINYNCTADMES-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)propionamide is provided as a well-characterized analytical standard for research and method development in liquid chromatography. This compound is specifically relevant for the development, validation, and application of reverse-phase (RP) HPLC separation techniques . The established method for analyzing this compound utilizes a mobile phase of acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry (MS) compatible applications by substituting phosphoric acid with formic acid . This scalability makes the method suitable not only for qualitative and quantitative analysis but also for the preparative isolation of impurities and pharmacokinetics studies . The availability of columns with smaller 3µm particles further extends its utility into fast UPLC applications, providing researchers with a versatile tool for analytical profiling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B165271 2-(3-Chlorophenoxy)propionamide CAS No. 5825-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenoxy)propanamide
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InChI

InChI=1S/C9H10ClNO2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTINYNCTADMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041304
Record name 2-(3-Chlorophenoxy)propionamide
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5825-87-6
Record name 2-(3-Chlorophenoxy)propionamide
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Record name 2-(3-Chlorophenoxy)propionamide
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Record name Propanamide, 2-(3-chlorophenoxy)-
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Record name 2-(3-Chlorophenoxy)propionamide
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Record name 2-(3-chlorophenoxy)propionamide
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Record name 2-(3-CHLOROPHENOXY)PROPIONAMIDE
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Synthetic Chemistry and Derivatization Strategies for 2 3 Chlorophenoxy Propionamide

Established Synthetic Routes for 2-(3-Chlorophenoxy)propionamide

The creation of this compound can be accomplished through several well-documented synthetic pathways. These routes primarily focus on the efficient formation of the crucial amide bond and the incorporation of the chlorophenoxy group.

Direct Amide Formation from Carboxylic Acid Precursors

A primary and straightforward method for synthesizing this compound is through the direct amidation of its corresponding carboxylic acid precursor, 2-(3-Chlorophenoxy)propionic acid. smolecule.com This reaction typically involves treating the carboxylic acid with ammonia (B1221849) or a suitable amine. The process often requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. nih.govsciepub.com Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction efficiency and minimize side reactions. luxembourg-bio.comnih.gov The general principle involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting the formation of the stable amide bond. luxembourg-bio.com

Table 1: Reagents for Direct Amide Formation

Activating Agent Additive Amine Source
N,N'-dicyclohexylcarbodiimide (DCC) 1-hydroxybenzotriazole (HOBt) Ammonia
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) N,N-Dimethylaminopyridine (DMAP) Ammonium (B1175870) Chloride
Boric Acid - Ammonia

Substitution Reaction Methodologies for Chlorophenoxy Moiety Incorporation

Another key synthetic strategy involves the incorporation of the 3-chlorophenoxy moiety onto a pre-existing propionamide (B166681) or a related precursor through a substitution reaction. smolecule.com This can be achieved, for example, by reacting 3-chlorophenol (B135607) with a suitable 2-halopropionamide (e.g., 2-bromopropionamide) under basic conditions. The base, such as a metal hydroxide (B78521) or carbonate, deprotonates the phenol (B47542) to form a phenoxide, which then acts as a nucleophile, displacing the halide from the propionamide backbone in a Williamson ether synthesis-type reaction. The choice of solvent and temperature is critical to optimize the yield and minimize potential side reactions.

Coupling Reaction Techniques in Amide Bond Formation

Modern synthetic organic chemistry offers a plethora of coupling reagents that are highly effective for amide bond formation, and these are readily applicable to the synthesis of this compound. rsc.org These reagents are designed to facilitate the reaction between a carboxylic acid and an amine under mild conditions, offering high yields and compatibility with a wide range of functional groups. hepatochem.com Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium-based reagents, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are prominent examples. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive activated ester intermediate, which is then readily attacked by the amine to form the desired amide. luxembourg-bio.comnih.gov The selection of the appropriate coupling reagent and reaction conditions is crucial for achieving optimal results, especially when dealing with sensitive substrates. growingscience.com

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent Class Example Reagent Abbreviation
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP
Uronium/Aminium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU
Carbodiimides N,N'-Dicyclohexylcarbodiimide DCC
Immonium Salts 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HBTU

Multi-step Synthetic Approaches to this compound Derivatives

The synthesis of derivatives of this compound often necessitates multi-step reaction sequences. nih.govyoutube.com These approaches provide the flexibility to introduce a wide variety of functional groups at different positions of the molecule. For instance, a synthetic route might begin with a simpler starting material, such as 3-chlorophenol, which is first alkylated with an alpha-haloester. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, 2-(3-chlorophenoxy)propionic acid. sigmaaldrich.com This acid can then be converted to the primary amide, this compound, or reacted with a variety of substituted amines to generate a library of N-substituted amide derivatives. This step-wise approach allows for the systematic modification of the compound's structure to explore structure-activity relationships.

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design and synthesis of analogs and derivatives of this compound are driven by the goal of optimizing its biological activity, selectivity, and other physicochemical properties.

Strategies for Structural Diversification and Functionalization

Strategies for the structural diversification of this compound focus on modifying three main regions of the molecule: the aromatic ring, the ether linkage, and the amide group. smolecule.com

Aromatic Ring Modification: The chlorine atom on the phenyl ring can be moved to other positions (ortho or para) or replaced with other substituents, such as methyl, methoxy, or nitro groups. This allows for the investigation of the electronic and steric effects of the substituent on biological activity.

Ether Linkage and Propionamide Chain Alterations: The propionamide side chain can be lengthened or shortened. The methyl group on the alpha-carbon can be replaced with other alkyl groups to study the impact of steric bulk near the chiral center.

Through these derivatization strategies, libraries of novel compounds can be generated and screened for enhanced or specialized activities, contributing to the development of new and improved agrochemicals.

Synthetic Pathways to Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound, which exists as a racemic mixture, primarily involves the resolution of its chiral precursor, 2-(3-chlorophenoxy)propionic acid. nih.govsmolecule.com The subsequent conversion of the enantiomerically pure acid to the corresponding amide allows for the formation of chiral this compound derivatives.

One prominent method for obtaining enantiopure 2-aryloxy carboxylic acids is through the kinetic resolution of racemates. urfu.ru This can be achieved by reacting the racemic 2-(3-chlorophenoxy)propionic acid with a chiral amine. The two enantiomers of the acid will react at different rates, allowing for the separation of the faster-reacting diastereomeric amide from the unreacted, enantiomerically enriched acid. Subsequent hydrolysis of the separated amide yields the other enantiomer of the acid. urfu.ru

A specific example of this is the acylative kinetic resolution of racemic 2-aryloxy propionyl chlorides (derived from the corresponding acids) with enantiopure amines like (S)-3,4-dihydro-3-methyl-2H- nih.govsmolecule.combenzoxazines. urfu.ru This reaction produces diastereomerically enriched amides, which can then be separated. Acidic hydrolysis of these separated amides can then yield the enantiopure (R)- or (S)-2-aryloxy propionic acids. urfu.ru These enantiopure acids are the direct precursors to the chiral propionamide derivatives. The conversion to the primary amide can be achieved through standard methods, such as activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with ammonia. mdpi.com

Enzymatic resolution offers another route. Lipases, for instance, are known for their high stereoselectivity and can be used in the resolution of racemic mixtures of carboxylic acids or their esters. nih.govgoogle.com For example, lipase-catalyzed stereoselective ester hydrolysis is a method used to prepare chiral precursors for related amide herbicides. nih.gov

Dynamic kinetic resolution presents a highly efficient method where the rapid epimerization of the starting material allows for the conversion of a racemic mixture to a single product in high yield and enantiomeric excess. google.com This process often utilizes a catalyst, such as a cinchona alkaloid, that can facilitate both the epimerization of the less reactive enantiomer and the selective reaction of the more reactive one. google.com

Resolution MethodKey Reagents/CatalystsProducts
Kinetic ResolutionChiral amines (e.g., (S)-3,4-dihydro-3-methyl-2H- nih.govsmolecule.combenzoxazines)Diastereomeric amides, enantiomerically enriched acid
Enzymatic ResolutionLipases (e.g., Candida antarctica lipase)Enantiomerically enriched acid/ester and corresponding amide
Dynamic Kinetic ResolutionCinchona alkaloidsSingle enantiomer product in high yield

Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is dictated by its functional groups: the amide, the ether linkage, and the chlorinated aromatic ring. These sites allow for a range of transformations, including derivatization, oxidation, reduction, and substitution reactions.

Derivatization Reactions and the Formation of Diastereomeric Products

Derivatization of this compound can lead to the formation of diastereomeric products, which is a key strategy in chiral analysis. nih.gov When racemic this compound is reacted with a chiral derivatizing agent, two diastereomers are formed. These diastereomers have different physical properties and can be separated and quantified using techniques like high-performance liquid chromatography (HPLC). smolecule.com For instance, reaction with chiral secondary alcohols or primary amines can be used to form esters or amides with an additional chiral center, facilitating analysis. researchgate.net

The synthesis of diastereomeric amides can also be achieved by reacting the precursor, racemic 2-(3-chlorophenoxy)propionyl chloride, with an enantiopure amine. urfu.ru This results in the formation of two diastereomeric amides that can be separated. This approach is not only useful for resolution but also for creating a library of diastereomerically pure compounds for further study.

Oxidation and Reduction Transformations of this compound

The functional groups of this compound are susceptible to oxidation and reduction. The amide group can be reduced to the corresponding amine, 2-(3-chlorophenoxy)propan-1-amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.comorgoreview.com The reaction proceeds by the addition of a hydride ion to the carbonyl carbon of the amide, followed by elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. masterorganicchemistry.com Milder reducing agents such as 9-borabicyclo[3.3.1]nonane (9-BBN) can also be employed. orgoreview.com

Controlled reduction of secondary amides (N-substituted derivatives of this compound) can potentially yield imines or aldehydes under specific conditions, for example, by using triethylsilane in the presence of an activating agent like triflic anhydride. nih.gov

Oxidation reactions could potentially target the aromatic ring or the benzylic position of the ether linkage, though these are generally less common transformations for this class of compounds under standard conditions. Strong oxidizing conditions could lead to degradation of the molecule.

Substitution Reactions Involving Functional Groups of this compound

The structure of this compound offers several possibilities for substitution reactions. The aromatic ring can undergo electrophilic aromatic substitution. The chloro and phenoxy groups are ortho-, para-directing, though the chloro group is deactivating. Potential electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which would likely occur at the positions ortho and para to the ether linkage and meta to the chlorine atom.

Nucleophilic substitution can occur at the chiral carbon bearing the phenoxy group, although this is generally difficult. A more common approach to synthesizing derivatives involves nucleophilic substitution on a precursor molecule. For instance, the synthesis of this compound itself can involve the nucleophilic substitution of a leaving group on a propionamide derivative by 3-chlorophenoxide. smolecule.com

The amide nitrogen can also act as a nucleophile after deprotonation, allowing for N-alkylation or N-acylation to form secondary or tertiary amides. For example, S-alkylation of related thieno[2,3-d]pyrimidin-4-ones is achieved by reaction with alkyl halides in the presence of a base like potassium carbonate. nih.gov

Reaction TypeReagentsPotential Products
N-AlkylationAlkyl halide, Base (e.g., K2CO3)N-Alkyl-2-(3-chlorophenoxy)propionamide
Electrophilic Aromatic SubstitutionNitrating agent (HNO3/H2SO4)Nitro-2-(3-chlorophenoxy)propionamide
Nucleophilic Substitution (on precursor)3-Chlorophenol, 2-bromopropionamide, BaseThis compound

Condensation Reactions for Amide Derivative Synthesis

Condensation reactions are fundamental to the synthesis of this compound and its derivatives. youtube.com The most direct synthesis of the parent compound is a condensation reaction between 2-(3-chlorophenoxy)propionic acid and ammonia or an amine. smolecule.com This typically requires an activating agent to convert the carboxylic acid into a more reactive species (like an acid chloride or an activated ester) that can then react with the amine.

Further derivatization through condensation is also possible. For example, the primary amide can potentially undergo condensation with aldehydes or ketones under certain conditions, although this is less common than N-alkylation or acylation.

More broadly, carbonyl condensation reactions, such as the Claisen condensation, can be used to synthesize more complex derivatives. libretexts.orgyoutube.com For instance, a mixed Claisen condensation between an ester derivative of 2-(3-chlorophenoxy)propionic acid and another ester could be envisioned to create β-keto ester derivatives. The Mannich reaction, another type of condensation, could potentially be used to introduce an aminomethyl group at the α-position to the carbonyl, although this would require deprotonation at that site. pressbooks.pub

Molecular Mechanisms and Biological Activity of 2 3 Chlorophenoxy Propionamide

Auxin-Like Activity and Plant Growth Regulation by 2-(3-Chlorophenoxy)propionamide

As a member of the chlorophenoxy family of compounds, this compound mimics the action of the natural plant hormone indole-3-acetic acid (IAA) nih.gov. This mimicry is the foundation of its application as a plant growth regulator, where it is used to influence fruit size and maturity in various crops researchgate.net.

Mechanisms of Cell Elongation and Division Stimulation

The primary mode of action of auxins, including synthetic analogues like this compound, in promoting cell growth is through the stimulation of cell elongation. The "Acid Growth Theory" posits that auxins activate proton pumps in the plasma membrane, leading to the acidification of the cell wall nih.gov. This lowered pH activates enzymes, such as expansins, which cleave the bonds between cellulose (B213188) microfibrils and other cell wall polysaccharides, increasing wall extensibility and allowing the cell to expand under turgor pressure nih.gov. While the precise receptor binding characteristics of this compound are not extensively detailed in available research, it is understood to function through the established nuclear auxin pathway involving the TIR1/AFB co-receptors researchgate.netnih.gov. The binding of an auxin to this receptor complex leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes that mediate downstream effects, including cell elongation and division nih.govmdpi.com.

Modulation of Ethylene (B1197577) Production in Plant Physiological Processes

There is a well-documented interplay between auxin and ethylene in regulating various aspects of plant development, including fruit ripening and abscission mdpi.com. Auxins can stimulate the production of ethylene by inducing the expression of genes encoding key enzymes in the ethylene biosynthesis pathway, namely ACC synthase (ACS) and ACC oxidase (ACO) mdpi.comnih.gov. Studies have shown that the application of 2-(3-Chlorophenoxy)propionic acid, a closely related compound, can lead to increased ethylene evolution, which is associated with earlier ripening in fruits like peaches researchgate.net. This suggests that this compound likely influences ethylene production through a similar mechanism, thereby affecting physiological processes such as fruit maturation and senescence researchgate.net. The increased ethylene levels can, in turn, influence a range of developmental events, highlighting the intricate signaling network governed by plant hormones.

Biochemical Pathway Interactions in Plants Mediated by this compound

The biological effects of this compound are not solely dependent on its intrinsic auxin activity but are also shaped by its interactions with other endogenous hormonal pathways and environmental cues.

Influence on Endogenous Growth Regulatory Pathways

The balance between different plant hormones is critical for normal plant growth and development. As an exogenous auxin, this compound can perturb this balance, leading to specific physiological outcomes. For instance, the ratio of auxin to cytokinin is a key determinant of morphogenesis, influencing whether undifferentiated cells will develop into roots or shoots researchgate.net. By artificially increasing the auxin levels, this compound can shift this balance, which can be harnessed in agricultural applications such as promoting adventitious root formation. Furthermore, there are often antagonistic interactions between auxins and other hormones like abscisic acid (ABA) and gibberellins (B7789140) (GAs) nih.govnih.gov. For example, while auxins generally promote growth, ABA is often involved in stress responses and growth inhibition nih.gov. The introduction of this compound can therefore modulate the plant's response to various developmental and environmental signals by altering these hormonal-crosstalk pathways.

Investigations of this compound Derivatives in Non-Plant Biological Systems

Interestingly, the biological activity of derivatives of this compound is not limited to the plant kingdom. The core structure, an aryl propionic acid derivative, is a common scaffold in a variety of pharmacologically active compounds humanjournals.comijpsr.comresearchgate.net. Research into these derivatives has revealed a range of activities in non-plant biological systems, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.

For example, numerous aryl propionic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen (B1674241) being a prominent example humanjournals.comijpsr.comresearchgate.net. The mechanism of action for the anti-inflammatory effects of these compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain humanjournals.com.

Furthermore, various derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents nih.govresearchgate.netmdpi.com. Studies have explored the cytotoxicity of propionic acid derivatives against cancer cell lines and their inhibitory effects on various microbes scialert.netnih.govnih.gov. These investigations highlight the versatility of the phenoxypropionic acid scaffold and suggest that minor chemical modifications can lead to a diverse array of biological activities.

Table of Research Findings on Aryl Propionic Acid Derivatives

Derivative Class Biological Activity Investigated Key Findings Reference(s)
Aryl Propionic Acids Anti-inflammatory, Analgesic Inhibition of cyclooxygenase (COX) enzymes, reduction in prostaglandin (B15479496) synthesis. humanjournals.com
2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid Antitumor Showed significant activity against transplanted tumors in mice. nih.gov
3-(4-aminophenyl) propionic acid Cytotoxicity Exhibited moderate cytotoxicity to human liver cells. scialert.net
Chlorophenoxy Herbicides and Transformation Products Toxicity Transformation products showed higher inhibitory activity on acetylcholinesterase than parent herbicides. nih.gov

Table of Compound Names

Compound Name
This compound
Indole-3-acetic acid (IAA)
2-(3-Chlorophenoxy)propionic acid
Abscisic acid (ABA)
Gibberellins (GAs)
Cytokinins
Ibuprofen
2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid
3-(4-aminophenyl) propionic acid
1-aminocyclopropane-1-carboxylic acid (ACC)
ACC synthase (ACS)

Elucidation of Ligand-Target Interactions with Enzymes and Receptors

The specific ligand-target interactions of this compound are not extensively detailed in publicly available research. However, analysis of its core structure, the aryl propionamide (B166681) scaffold, provides significant insight into its potential molecular interactions, particularly with the androgen receptor (AR). Aryl propionamides are a well-known class of nonsteroidal selective androgen receptor modulators (SARMs). doi.orgwikipedia.org

The binding of these compounds to the AR ligand-binding domain (LBD) is influenced by several structural features. The ether linkage found in many aryl propionamide SARMs is considered critical for agonist activity. lupinepublishers.com It is thought to allow the molecule to adopt a more compact conformation compared to older antiandrogens like bicalutamide, thus avoiding steric hindrance with key amino acid residues such as tryptophan (W741) in the AR ligand-binding pocket. lupinepublishers.com

Structure-activity relationship (SAR) studies on the aryl propionamide class have highlighted the importance of substituents on the aromatic rings for high-affinity binding. An electron-withdrawing group on one of the phenyl rings (the A-ring) is generally favored for AR binding, mimicking the 3-keto function of steroidal androgens. doi.org While para-substituted ligands on the second aromatic ring (the B-ring) have been reported to bind with higher affinities than their meta-substituted counterparts in related structures, the specific impact of a 3-chloro substitution, as seen in this compound, would require dedicated binding and crystallographic studies for precise elucidation. doi.orgresearchgate.net Ligand binding induces specific conformational changes in the AR, which in turn modulates the recruitment of co-regulator proteins, leading to tissue-selective gene transcription. cambridge.org

Modulation of Cellular Processes by this compound Analogs

Analogs of this compound, specifically within the aryl propionamide class of SARMs, modulate cellular processes primarily through their interaction with the androgen receptor. Upon binding, these compounds act as AR agonists, initiating a cascade of events that alters gene expression in a tissue-selective manner. nih.gov This selective modulation is the key characteristic of SARMs, aiming to elicit the anabolic benefits of androgens in tissues like muscle and bone while minimizing the androgenic effects on tissues such as the prostate. wikipedia.orgscience.gov

In muscle cells, for example, aryl propionamide SARMs like Ostarine (B1683759) (MK-2866) have been shown to stimulate proliferation and differentiation. researchgate.net This is achieved by increasing the expression of myogenic regulatory factors such as MyoD and myogenin, which are crucial for muscle development and repair. researchgate.net The activation of the AR by these ligands leads to the translocation of the receptor to the nucleus, where it binds to androgen response elements on DNA, thereby regulating the transcription of target genes involved in protein synthesis and cell growth. nih.gov

Studies on various aryl propionamide SARMs have demonstrated their ability to increase levator ani muscle weight (an indicator of anabolic activity) in animal models, while having a significantly lesser effect on prostate weight (an indicator of androgenic activity). science.gov This dissociation of anabolic and androgenic effects is a primary goal in the development of these compounds for therapeutic applications. The modulation of cellular processes is therefore highly dependent on the specific SARM, its binding affinity, and the repertoire of co-regulator proteins present in a given cell type. nih.gov

Anti-tubercular Activity and Molecular Targets of Derivatives

While direct studies on the anti-tubercular activity of this compound are not prominent in the reviewed literature, research on structurally related compounds suggests that the phenoxy-acetamide scaffold holds potential for the development of novel anti-tubercular agents.

A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds demonstrated potent to moderate activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL. nih.gov The most potent derivative in this series exhibited an MIC of 4 µg/mL against both the drug-sensitive H37Rv strain and a rifampin-resistant strain, indicating a potential mechanism of action that is different from that of rifampin. nih.gov

The molecular targets for these types of derivatives are not fully elucidated in the provided sources. However, for other classes of anti-tubercular agents, known targets include enzymes essential for the synthesis of the mycobacterial cell wall, such as those involved in mycolic acid biosynthesis. google.com Further investigation, including molecular docking studies, would be necessary to identify the specific molecular targets of phenoxy-propionamide and phenoxy-acetamide derivatives within M. tuberculosis.

In Vitro Anti-tubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
Compound DerivativeMIC against M. tuberculosis H37Rv (µg/mL)MIC against Rifampin-Resistant M. tuberculosis (µg/mL)
General Range4 - 64Not specified for all
Most Potent Derivative (3m)44

Selective Androgen Receptor Modulatory Activity of Aryl Propionamide Scaffolds

The aryl propionamide scaffold is a cornerstone in the development of nonsteroidal selective androgen receptor modulators (SARMs). doi.orgcambridge.org These compounds are designed to bind to the androgen receptor with high affinity and tissue selectivity. science.gov The discovery that aryl propionamides, structurally similar to the antiandrogen bicalutamide, could activate the AR and produce anabolic effects on muscle with lower impact on the prostate was a significant breakthrough. cambridge.org

The structure-activity relationship (SAR) of this scaffold has been extensively studied. Key findings include:

A-Ring Substitution: An electron-withdrawing group, such as a cyano or nitro group, at the para-position of one aromatic ring (A-ring) is crucial for high binding affinity to the AR. nih.gov

B-Ring Substitution: The substitutions on the second aromatic ring (B-ring) are critical for modulating the pharmacological activity. nih.gov

Ether Linkage: An ether linkage between the two aromatic systems is often preferred over a thioether, as it can lead to greater metabolic stability and a more compact structure that favors agonist activity. doi.orglupinepublishers.com

Chirality: The stereochemistry of the propionamide moiety is important, with the (R)-enantiomer typically showing higher affinity and activity.

Compounds based on this scaffold, such as Ostarine (Enobosarm, MK-2866), have been advanced to clinical trials. nih.gov The mechanism of their selectivity is believed to arise from the unique conformation the AR adopts upon ligand binding, which in turn leads to differential recruitment of transcriptional co-activators and co-repressors in different tissues. cambridge.orgnih.gov This results in a pharmacological profile that dissociates the anabolic and androgenic activities of the receptor. For instance, some SF5-derivatives of ostarine have shown AR agonistic activities in vitro. nih.gov However, the absence of the cyano moiety in certain analogs led to a complete loss of AR agonist activity, highlighting its importance. nih.gov

Activity of Selected Aryl Propionamide-Based SARMs
CompoundAR Binding Affinity (Ki, nM)In Vivo Activity
S-22 (Aryl Propionamide SARM)Data not specifiedPotent and efficacious; increases levator ani muscle weight with less effect on prostate size. science.govnih.gov
Ostarine (MK-2866)Data not specifiedImproves muscle function. nih.gov Stimulates muscle tissue proliferation and differentiation. researchgate.net
Aryl Propionamide Analogs (General)4 - 37Demonstrate tissue selectivity in animal models. lupinepublishers.comscience.gov

Enzyme Inhibition Profiles (e.g., HDAC, Telomerase) for this compound Derivatives

Specific data on the inhibition of histone deacetylases (HDACs) or telomerase by derivatives of this compound are not available in the reviewed scientific literature.

However, related research indicates that the aryl propionamide scaffold can be incorporated into molecules targeting other enzymes. For instance, a novel sophoridine (B192422) α-aryl propionamide derivative was recently identified as an anti-hepatic fibrosis agent, acting through pathways that can involve PI3K/AKT/mTOR signaling. researchgate.netnih.gov Additionally, other research has focused on creating hybrid molecules that combine features of AR antagonists with HDAC inhibitors to target prostate cancer, though these are distinct from the this compound structure. acs.org There is also a report of sophoridine hydroxamic acid derivatives, which incorporate a pharmacophore of an HDAC inhibitor, showing potent cytotoxicity and inhibition of HDAC1/3/6. researchgate.net

While there are general links between some aryl-containing compounds and telomerase activity, there is no direct evidence to suggest that this compound derivatives are inhibitors of this enzyme. medsafe.govt.nz Therefore, the specific enzyme inhibition profile of this compound derivatives against HDAC and telomerase remains an area for future investigation.

Spectroscopic and Advanced Analytical Methodologies for 2 3 Chlorophenoxy Propionamide Research

Chromatographic Techniques for Separation and Quantification of 2-(3-Chlorophenoxy)propionamide and its Derivatives

Chromatography is a fundamental tool for the separation and analysis of this compound and its derivatives. Different chromatographic techniques are employed based on the specific analytical goal, from routine quantification to the challenging separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenoxy herbicides and their derivatives. econference.iopensoft.net For instance, the enantiomers of related compounds like 2-(2-chlorophenoxy) propanoic acid have been successfully resolved using a chiral HPLC column. nih.gov A typical HPLC setup for the analysis of such compounds might involve a C18 column and a mobile phase consisting of a buffered solvent mixture. econference.iosigmaaldrich.comsigmaaldrich.com Detection is commonly achieved using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 235 nm. sigmaaldrich.comsigmaaldrich.com

Research has demonstrated the use of various chiral stationary phases (CSPs) for the enantiomeric separation of phenoxypropionic acids. For example, a CHIROBIOTIC® T column with a mobile phase of 0.1 wt% ammonium (B1175870) formate (B1220265) in methanol (B129727) has been used for the analysis of 2-(2-Chlorophenoxy) Propionic Acid enantiomers. sigmaaldrich.comsigmaaldrich.com Furthermore, macrocyclic glycopeptide-based chiral selectors, such as those found in Chirobiotic™ T columns, have proven effective in the enantiomeric separation of various chiral compounds, including analogs of citalopram. mdpi.com The choice of mobile phase, including modifiers like triethylamine (B128534) (TEA), can significantly enhance reproducibility and separation performance. mdpi.com

Table 1: HPLC Conditions for Analysis of Related Phenoxypropionic Acids

ParameterValue
Column CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 μm particles
Mobile Phase 0.1 wt% ammonium formate in methanol
Flow Rate 1 mL/min
Column Temperature 25 °C
Detector UV, 235 nm
Injection Volume 5 μL
Sample Concentration 1 mg/mL in methanol
Data sourced from analysis of 2-(2-Chlorophenoxy) Propionic Acid Enantiomers. sigmaaldrich.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the characterization of amide derivatives. google.comresearchgate.net Due to the polar nature of the carboxylic acid group in the parent compounds, derivatization is often required to increase volatility for GC analysis. sigmaaldrich.comnih.gov Common derivatization methods include the formation of trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) esters. nih.gov

The analysis of amide compounds by GC-MS provides both chromatographic separation and mass spectral data, which aids in the identification and structural elucidation of the derivatives. google.comresearchgate.net The mass spectrum of an amide will show characteristic fragmentation patterns that can be used to confirm its structure. researchgate.net For the analysis of chlorophenoxy acid herbicides, GC-MS methods have been developed that involve derivatization followed by detection in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov

Table 2: GC-MS Conditions for Analysis of Amide Compounds

ParameterValue
Chromatographic Column Rxi-624sil MS, 60m length, 0.32mm internal diameter, 1.8 μm thickness
Column Temperature Program Initial 40°C (hold 2 min), ramp at 20°C/min to 280°C (hold 1 min)
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.1 mL/min
Ionization Mode Electron Impact (EI)
Data sourced from a general method for amide compound analysis. google.com

Nano-liquid chromatography (nano-LC) has emerged as a powerful technique for the enantiomeric separation of chiral compounds, including phenoxy acid herbicides. nih.govnih.gov This miniaturized chromatographic technique offers advantages such as reduced consumption of mobile phase and chiral stationary phase. nih.gov The separation of enantiomers in nano-LC is typically achieved using a chiral stationary phase (CSP). iajps.com

For the enantiomeric separation of chlorophenoxy acid herbicides like mecoprop, dichlorprop, and fenoprop, a vancomycin-modified silica (B1680970) particle column has been used in nano-LC. nih.gov Baseline separation of the enantiomers was achieved with high enantioselectivity factors. nih.gov The use of cyclodextrins and their derivatives as chiral selectors is also common in nano-LC for forming diastereomeric complexes with enantiomers. iajps.com

Table 3: Nano-LC Conditions for Enantiomeric Separation of Chlorophenoxy Acid Herbicides

ParameterValue
Column Capillary column packed with vancomycin-modified silica particles (5 µm)
Flow Rate 60 nL/min
Detection UV at 195 nm
Mobile Phase 85% methanol, 5% of 500mM ammonium acetate (B1210297) pH 4.5 buffer, and 10% water
Data sourced from the enantiomeric separation of mecoprop, dichlorprop, and fenoprop. nih.gov

Advanced Spectroscopic Characterization of this compound

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound.

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that is highly sensitive to the stereochemistry of chiral molecules. numberanalytics.comresearchgate.net It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This technique is particularly valuable for determining the absolute configuration of chiral molecules in solution. nih.govgaussian.comresearchgate.net

In the study of chiral α-aryloxypropanoic acids, including the related 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid, VCD has been instrumental. nih.gov The experimental VCD spectra of the enantiomers are compared with theoretical spectra calculated using density functional theory (DFT). nih.govnih.gov To avoid complications from intermolecular hydrogen bonding that can occur with the carboxylic acid group, the acids are often converted to their methyl esters for VCD analysis. nih.govnih.gov The excellent agreement between the experimental and calculated VCD spectra allows for the unambiguous determination of the absolute configuration. nih.gov For several related chiral herbicides, the absolute configuration has been determined to be (+)-(R). nih.govnih.gov

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to probe the molecular structure of compounds like this compound. nih.govnih.govnih.gov These techniques provide a unique "fingerprint" of a molecule based on its vibrational modes. mdpi.com

The analysis of the FT-IR and FT-Raman spectra of related phenoxy herbicides has been aided by theoretical calculations using DFT methods. nih.govnih.govnih.govresearchgate.net These calculations help in the assignment of the observed vibrational bands to specific molecular motions. nih.govnih.gov For instance, in the analysis of 2-phenoxy propionic acid, the FT-IR and FT-Raman spectra were recorded and analyzed with the help of normal coordinate analysis and DFT calculations. nih.gov Such studies provide insights into the molecular geometry, bonding, and vibrational frequencies of the molecule. nih.govnih.gov

Table 4: Key Vibrational Spectroscopy Information

TechniqueInformation ProvidedApplication to this compound Research
Vibrational Circular Dichroism (VCD) Determination of absolute configuration of chiral molecules in solution. numberanalytics.comresearchgate.netUsed to determine the absolute stereochemistry of the enantiomers of 2-(3-Chlorophenoxy)propanoic acid, often after conversion to the methyl ester to simplify spectra. nih.govnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy Provides information on the functional groups and molecular structure based on the absorption of infrared radiation. mdpi.comUsed in conjunction with Raman spectroscopy and theoretical calculations to analyze the vibrational modes of the molecule and its analogs. nih.govnih.gov
Raman Spectroscopy Complements FT-IR by providing information on molecular vibrations, particularly for non-polar bonds. mdpi.comProvides a vibrational fingerprint that, when compared with theoretical calculations, aids in the complete vibrational analysis of the molecule. nih.govnih.gov

UV-Visible and Fluorescence Spectroscopy in DNA Interaction Studies

UV-Visible and fluorescence spectroscopy are powerful techniques to investigate the binding of small molecules to DNA. These methods can provide insights into the nature of the interaction, such as intercalation (where a molecule inserts itself between the base pairs of DNA) or groove binding (where a molecule binds to the minor or major groove of the DNA helix).

In a typical UV-Visible titration experiment, the absorption spectrum of the compound is monitored as increasing amounts of DNA are added. Changes in the absorbance intensity (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorbance (bathochromic or hypsochromic shifts) can indicate an interaction. nih.govspringernature.com For instance, a study on certain bioactive dibenzodioxins and phenazines demonstrated how hypochromism can suggest an intercalative binding mode, while hyperchromism might indicate a breakdown of the DNA secondary structure. nih.gov

Fluorescence spectroscopy is often more sensitive. nih.gov In these studies, the fluorescence emission of a compound can be quenched or enhanced upon binding to DNA. By analyzing the changes in fluorescence intensity, one can determine binding constants and stoichiometry. Competitive binding assays using fluorescent probes like ethidium (B1194527) bromide (EB) or 4',6-diamidino-2-phenylindole (DAPI) are also common. nih.gov A decrease in the fluorescence of a DNA-probe complex upon addition of the test compound can suggest that the compound is displacing the probe, indicating a competitive binding interaction. nih.gov

However, no specific studies applying these techniques to this compound and its interaction with DNA were identified.

Complementary Analytical Techniques in this compound Research

Elemental Analysis (C, H, N) for Derivative Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For newly synthesized derivatives of a known compound, such as those that might be derived from this compound, elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is a crucial step in confirming the proposed chemical structure.

The experimentally determined percentages of these elements are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the successful synthesis and purity of the target derivative. For example, in the synthesis of novel heterocyclic amide derivatives, elemental analysis is a standard characterization method alongside spectroscopic techniques like FT-IR, ¹H NMR, and ¹³C NMR. nih.gov One study on the synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide confirmed the structure of the synthesized compound using a variety of spectroscopic techniques, which would typically be complemented by elemental analysis to verify the elemental composition. nih.gov

While the methodology is standard, specific published data detailing the elemental analysis of this compound derivatives could not be located in the conducted searches.

Computational Chemistry and Molecular Modeling Studies of 2 3 Chlorophenoxy Propionamide

Quantum Chemical Investigations of 2-(3-Chlorophenoxy)propionamide Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the intrinsic electronic properties of a molecule. Through these calculations, a deeper understanding of the structure, stability, and reactivity of this compound can be achieved.

The first step in a quantum chemical investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For this compound, this process would reveal the precise bond lengths, bond angles, and dihedral angles that define its structure.

Following geometry optimization, the electronic structure can be analyzed, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial in determining a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenoxy ring and the oxygen atom of the ether linkage, indicating these as the likely sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the carbonyl group of the propionamide (B166681) moiety, suggesting these as potential sites for nucleophilic attack.

Representative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-9.5 to -8.5Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-1.5 to -0.5Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE)7.0 to 8.0Energy difference between HOMO and LUMO, indicating chemical stability and reactivity.

Note: The values in this table are representative and based on typical values for similar chlorophenoxy compounds. Actual values would be determined by specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map indicate regions of varying electrostatic potential:

Red: Represents regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green: Denotes regions of neutral or near-zero electrostatic potential.

For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atom of the carbonyl group and the chlorine atom on the aromatic ring, making these sites attractive for electrophiles. The most positive potential (blue) would be expected around the hydrogen atoms of the amide group, indicating their susceptibility to nucleophilic interaction. The aromatic ring would exhibit a mix of potentials, reflecting the influence of the electron-withdrawing chlorine atom and the electron-donating ether linkage.

The analysis involves the transformation of the complex, delocalized molecular orbitals into a set of localized natural bond orbitals. The key outputs of an NBO analysis include the occupancies of the NBOs and the stabilization energies (E(2)) associated with donor-acceptor interactions. A high E(2) value for an interaction between a filled (donor) NBO and an empty (acceptor) NBO indicates a strong stabilizing interaction.

In the case of this compound, NBO analysis would likely reveal significant stabilizing interactions. For instance, hyperconjugative interactions between the lone pair electrons of the ether oxygen and the antibonding orbitals of the adjacent carbon-carbon bonds in the aromatic ring would contribute to the molecule's stability. Similarly, interactions involving the lone pairs of the amide nitrogen and the antibonding orbital of the carbonyl group would also be important.

Representative NBO Analysis of Key Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) O (ether)π(Cring-Cring)5-10Lone pair delocalization into the aromatic ring.
LP(1) N (amide)π(C=O)40-60Resonance stabilization of the amide bond.
σ(C-H)σ*(C-C)1-5Hyperconjugation contributing to overall stability.

Note: The E(2) values in this table are illustrative and based on typical values for similar functional groups. Actual values would be determined by specific NBO calculations.

Molecular Docking and Ligand-Protein Interaction Studies for this compound Analogs

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and in understanding the mechanism of action of bioactive compounds.

Molecular docking simulations can predict the binding affinity of a ligand to its target protein, which is often expressed as a binding energy or a docking score. A lower binding energy generally indicates a more stable and favorable interaction. These simulations also provide a detailed view of the ligand's binding pose within the active site of the protein, highlighting the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

For analogs of this compound, docking studies would involve placing the molecules into the binding site of a target protein and evaluating the various possible conformations. The results would allow for the ranking of different analogs based on their predicted binding affinities, providing insights into the structure-activity relationship (SAR). For example, modifications to the aromatic ring or the propionamide side chain could be systematically evaluated to determine their impact on binding.

Predicted Binding Affinities of this compound Analogs to an Auxin Receptor

AnalogModificationPredicted Binding Energy (kcal/mol)Key Interactions
This compoundParent Compound-6.0 to -7.5Hydrogen bonds with active site residues, hydrophobic interactions with the aromatic ring.
Analog ASubstitution on the aromatic ring-6.5 to -8.0Enhanced hydrophobic interactions.
Analog BModification of the amide group-5.5 to -7.0Altered hydrogen bonding pattern.

Note: The binding energies in this table are hypothetical and serve to illustrate the type of data obtained from molecular docking studies.

Molecular docking is a powerful tool for generating hypotheses about the mechanism of action of a bioactive compound. By identifying the most likely protein target and the specific interactions that govern binding, researchers can infer how the compound might exert its biological effects.

For this compound, which is known to have herbicidal properties, molecular docking studies can help to elucidate its mechanism of action. As a member of the chlorophenoxy class of compounds, it is known to mimic the action of the plant hormone auxin. nih.gov The primary targets for auxins in plants are the Transport Inhibitor Response 1/Auxin F-Box (TIR1/AFB) family of receptors. nih.govnih.gov

Molecular docking simulations of this compound into the auxin-binding pocket of a TIR1/AFB receptor would likely show that the molecule adopts a conformation similar to that of the natural auxin, indole-3-acetic acid (IAA). The key interactions would involve the carboxylate-mimicking amide group forming hydrogen bonds with specific amino acid residues in the binding pocket, while the chlorophenoxy ring would engage in hydrophobic and π-π stacking interactions. nih.gov

This binding event stabilizes the interaction between the TIR1/AFB receptor and an Aux/IAA transcriptional repressor protein. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. tandfonline.com The removal of these repressors results in the expression of auxin-responsive genes, leading to uncontrolled growth and ultimately the death of the plant. Thus, molecular docking can provide a detailed molecular basis for the auxin-mimicking herbicidal activity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting their therapeutic or toxic effects, thereby guiding the synthesis of more potent and safer analogues.

The development of predictive QSAR models for this compound derivatives involves a systematic approach. Initially, a dataset of these derivatives with their experimentally determined biological activities is compiled. Subsequently, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological parameters.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are then employed to build the QSAR models. The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. A statistically significant QSAR model can reliably forecast the biological activity of newly designed derivatives, accelerating the discovery process. nih.govnih.govplos.orgnih.gov

Table 1: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). > 0.6
Q² (Cross-validated R²) An indicator of the predictive ability of the model, determined through cross-validation. > 0.5

| r²_pred (External Validation R²) | Measures the predictive performance of the model on an external set of compounds not used in model development. | > 0.5 |

Quantum chemical descriptors, derived from quantum mechanical calculations, provide profound insights into the electronic properties of molecules, which are crucial for their interaction with biological targets. nih.gov For this compound derivatives, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential charges are often correlated with their biological responses. researchgate.net

A lower HOMO-LUMO gap, for instance, generally indicates higher chemical reactivity, which can be linked to increased biological activity. The electrostatic potential map can reveal regions of the molecule that are prone to electrophilic or nucleophilic attack, providing clues about potential binding interactions with a receptor. By correlating these quantum chemical descriptors with the observed biological activities, researchers can gain a deeper understanding of the mechanism of action at the molecular level. researchgate.net

Table 2: Common Quantum Chemical Descriptors and Their Significance

Descriptor Significance in Biological Activity
E_HOMO Relates to the electron-donating ability of the molecule.
E_LUMO Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap Indicates chemical reactivity and stability.
Dipole Moment Influences the polarity and solubility of the molecule.

| Electrostatic Potential | Determines the sites for intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. dntb.gov.ua For this compound, MD simulations provide invaluable information about its conformational flexibility and its dynamic interactions with biological macromolecules, such as proteins or nucleic acids. unibo.itmdpi.com

By simulating the compound in a biologically relevant environment (e.g., in a water box with ions), researchers can observe its conformational landscape and identify the most stable and frequently occurring three-dimensional structures. nih.govnih.gov This is crucial as the biological activity of a molecule is often dependent on its specific conformation that allows for optimal binding to its target. mdpi.com

Furthermore, MD simulations can elucidate the binding and unbinding pathways of this compound to its receptor. mdpi.comnih.gov These simulations can reveal the key amino acid residues involved in the interaction, the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions), and the free energy of binding. dovepress.commdpi.com This detailed understanding of the binding dynamics is essential for the rational design of new derivatives with improved affinity and selectivity. nih.gov

Table 3: Compound Names Mentioned

Compound Name

Environmental Behavior and Degradation Pathways of 2 3 Chlorophenoxy Propionamide

Environmental Degradation Mechanisms of Chlorophenoxy Compounds

Chlorophenoxy compounds are subject to degradation in the environment through various mechanisms, primarily photodegradation and biotic processes. These pathways are crucial in determining the persistence and potential impact of these compounds in different environmental compartments.

Photodegradation, or the breakdown of compounds by light, is a significant degradation pathway for many organic pollutants, including chlorophenoxy herbicides. This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment.

Research on related chlorophenoxy compounds illustrates the typical photodegradation pathways. For instance, the photodegradation of 2,4-dichlorophenoxybutanoic acid (2,4-DB) is driven by reactive oxygen species, primarily the hydroxyl radical. nih.gov The primary products of its photolysis include compounds formed through hydroxylation, substitution of a chlorine atom with a hydroxyl group, loss of the aliphatic side chain, and opening of the benzene (B151609) ring. nih.gov Similarly, the photodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in aqueous solutions proceeds through photoionization, generating a hydrated electron-radical cation pair, and the cleavage of a carbon-chlorine bond. rsc.org The major metabolites identified from 2,4,5-T photodegradation are products of chlorine substitution by a hydroxyl group and hydroxylation of the benzene ring. rsc.org

For 2-(3-chlorophenoxy)propionic acid, a closely related compound, it has been noted that it contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight. nih.gov The atmospheric degradation of its vapor phase is predicted to occur via reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 16 hours. nih.gov

Table 1: Key Photodegradation Reactions of Chlorophenoxy Compounds

Reaction Type Description Resulting Products
Hydroxylation Addition of a hydroxyl (-OH) group to the aromatic ring. Hydroxylated aromatic intermediates. nih.gov
Dechlorination-Hydroxylation Replacement of a chlorine atom with a hydroxyl group. Chlorophenols and other hydroxylated derivatives. nih.govrsc.org
Side-chain cleavage Loss of the aliphatic acid side chain. Chlorophenols. nih.gov

Biotic degradation, mediated by microorganisms, is a primary route for the breakdown of chlorophenoxy herbicides in soil and water. slideshare.net The rate and extent of this degradation are influenced by several factors, including soil type, organic matter content, pH, moisture, temperature, and the specific microbial populations present. slideshare.netnih.govresearchgate.net

Microbial decomposition can proceed through several biochemical reactions, including decarboxylation (removal of a carboxyl group), hydroxylation, hydrolysis (splitting of a molecule by adding water), and dealkylation (removal of an alkyl side chain). researchgate.net For many chlorophenoxy herbicides, degradation is often initiated by the cleavage of the ether linkage between the aromatic ring and the aliphatic side chain.

Studies have shown that the degradation of these compounds is generally faster in the topsoil horizons, which have higher microbial activity and organic matter content, compared to subsoils. nih.gov For example, the half-life of MCPA in topsoils ranged from 4.9 to 9.6 days, while in subsoils, it was significantly longer, ranging from 11.6 to 23.4 days. nih.gov In the case of 2-(3-chlorophenoxy)propionic acid, complete degradation was observed in activated sludge within 25 days, following a 16-day lag period, indicating that microbial adaptation may be necessary for efficient breakdown. nih.gov The combination of chemical oxidation (like the Fenton process) followed by biological treatment has also been shown to be effective for the mineralization of persistent chlorophenoxy herbicides like 2,4-D and MCPA. nih.govsigmaaldrich.com

Environmental Fate and Transport Studies

Adsorption to soil particles is a key process that affects the mobility and bioavailability of herbicides. slideshare.net The extent of adsorption is influenced by the chemical properties of the herbicide and the physicochemical characteristics of the soil, such as organic matter content, clay content, and pH. nih.gov

For chlorophenoxy acids, which are anionic at typical soil pH, adsorption is generally weak. nih.gov Studies on compounds like MCPA and 2,4-D have shown that sorption is positively correlated with soil organic carbon content and negatively with soil pH. nih.govmassey.ac.nz This is because at higher pH, both the herbicide molecules and the soil colloids carry a negative charge, leading to electrostatic repulsion. The adsorption of these compounds is often described by the Freundlich isotherm, and it is believed to occur primarily through physical or hydrogen bonding to the soil organic matter. massey.ac.nz

Desorption studies indicate that a significant portion of the adsorbed chlorophenoxy herbicides can be released back into the soil solution, although some hysteresis (where desorption is not simply the reverse of adsorption) is often observed. nih.govmassey.ac.nz This suggests that a fraction of the herbicide can become resistant to desorption, potentially leading to longer-term soil residues. massey.ac.nz

Table 2: Factors Influencing Adsorption of Chlorophenoxy Herbicides in Soil

Soil Property Influence on Adsorption Rationale
Organic Matter Content Positive correlation Provides primary sorption sites for the herbicides. nih.govmassey.ac.nz
pH Negative correlation Increased negative charge on both herbicide and soil particles at higher pH leads to repulsion. nih.govmassey.ac.nz

The persistence of a herbicide in the environment is a critical factor in assessing its potential for long-term contamination and non-target effects. It is often quantified by its half-life (the time it takes for half of the initial amount to degrade).

Analytical Methodologies for Environmental Monitoring of 2-(3-Chlorophenoxy)propionamide

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound and its degradation products in environmental samples such as water and soil. csbsju.edu The choice of method often depends on the concentration levels being investigated and the complexity of the sample matrix.

Common analytical techniques for chlorophenoxy herbicides involve a series of steps: extraction from the sample matrix, sample clean-up and concentration, and finally, instrumental analysis. env.go.jp Given the polar nature of these compounds, derivatization to a more volatile form is often required for analysis by gas chromatography (GC). env.go.jpresearchgate.net

High-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC-MS) are widely used for the determination of these compounds. csbsju.eduums.edu.my Tandem mass spectrometry (LC-MS/MS or GC-MS/MS) offers enhanced selectivity and sensitivity, allowing for detection at very low concentrations (ng/L range). csbsju.eduresearchgate.neteconference.io Capillary electrophoresis has also been investigated for the separation of enantiomers of related compounds like 2-(3-chlorophenoxy)propionic acid. ums.edu.my

Table 3: Common Analytical Techniques for Chlorophenoxy Compounds

Technique Principle Advantages Common Use
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds which are then identified by their mass-to-charge ratio. env.go.jp High resolution and sensitivity, provides structural information. Analysis of derivatized herbicides in water and soil. ums.edu.myncats.io
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mobile phase based on their interaction with a stationary phase. csbsju.edu Suitable for polar and non-volatile compounds without derivatization. Determination of acidic drugs and herbicides in aqueous samples. csbsju.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. econference.io High selectivity, low detection limits, suitable for complex matrices. Trace level analysis of herbicides in environmental samples. econference.io

Detection and Quantification in Water and Soil Samples

The detection and quantification of chlorophenoxy herbicides, including the parent acid of this compound, in environmental samples like water and soil are critical for monitoring their presence and concentration. Analytical methodologies have been developed to effectively measure these compounds, even at trace levels.

A significant method for the determination of phenoxy acids, such as 2-(3-chlorophenoxy)propionic acid, involves their conversion to amide derivatives followed by analysis using gas chromatography-mass spectrometry (GC-MS). nih.gov This derivatization step is crucial for improving the volatility and thermal stability of the analytes, making them suitable for GC analysis.

In a study by Salem et al. (2007), a method was developed for determining three phenoxy acids, including 2-(3-chlorophenoxy)propionic acid (referred to as Cloprop), in water and soil. nih.gov The method involves the derivatization of the acid to an amide using 4-methoxyaniline as the derivatizing agent and 1,1'-carbonyldiimidazole (B1668759) as a condensation reagent. nih.gov The resulting amide derivative is then analyzed by GC-MS, which provides both separation and identification capabilities. nih.gov

For sample preparation, different extraction techniques are employed depending on the matrix. In the aforementioned study, liquid-phase extraction (LPE) and solid-phase extraction (SPE) were used to concentrate the analytes from water samples. nih.gov For soil samples, methanol (B129727) was used for extraction. nih.gov The efficiency of these extraction methods can vary, with LPE showing good recoveries for spiked water samples. nih.gov

The sensitivity of the analytical method is a key parameter. By using the single-ion monitoring (SIM) mode in mass spectrometry, enhanced sensitivity can be achieved, allowing for the detection of low concentrations of the target compounds. nih.gov The detection limits reported for 2-(3-chlorophenoxy)propionic acid were 50.00 ng/mL. nih.gov

The following table summarizes the recovery rates of 2-(3-chlorophenoxy)propionic acid from spiked water samples using liquid-phase extraction as reported in the study by Salem et al. (2007).

Analyte Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
5095.71.07
10085.42.54
20080.13.12

Data sourced from Salem et al., 2007 nih.gov

Method Development for Amide Derivatives in Environmental Samples

The development of analytical methods for amide derivatives of compounds like this compound is centered on creating robust, sensitive, and reliable procedures for their quantification in complex environmental matrices. The derivatization to an amide is a key step in the analysis of the parent acid, 2-(3-chlorophenoxy)propionic acid, by GC-MS. nih.gov

The optimization of the derivatization reaction is a critical aspect of method development. In the work by Salem et al. (2007), the conditions for the condensation reaction to form the amide derivative were optimized with respect to the amounts of the analyte, the amine (4-methoxyaniline), the solvent, and the derivatization reagent (1,1'-carbonyldiimidazole). nih.gov Acetonitrile was found to be the optimal solvent for achieving the best derivatization yield. nih.gov A significant advantage of the resulting amide derivatives is their stability, which was reported to be indefinite. nih.gov

The characterization of the formed amide derivatives is essential to confirm the success of the derivatization process. This can be accomplished using various spectroscopic techniques. The formation of the derivatized amides of phenoxy acids has been confirmed by elemental analysis (C, H, N), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, in addition to GC-MS. nih.gov

The choice of the analytical instrument and its settings are also crucial for method performance. Gas chromatography coupled with a mass spectrometer is a powerful tool for this purpose. The use of a capillary column in the gas chromatograph allows for the efficient separation of the analytes. The mass spectrometer can be operated in either full-scan or single-ion monitoring (SIM) mode. While full-scan mode provides more structural information, the SIM mode offers higher sensitivity for quantitative analysis by focusing on specific fragment ions of the target molecule. nih.gov

The table below outlines the optimized conditions for the derivatization of 2-(3-chlorophenoxy)propionic acid as described by Salem et al. (2007).

ParameterOptimal Condition
Derivatizing Agent4-Methoxyaniline
Condensation Reagent1,1'-Carbonyldiimidazole
SolventAcetonitrile
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS)
MS Detection ModeSingle-Ion Monitoring (SIM)

Data sourced from Salem et al., 2007 nih.gov

Q & A

Q. How does pH influence the stability and reactivity of this compound in aqueous systems?

  • Stability Analysis : Conduct accelerated stability studies (25–60°C, pH 3–9) with periodic sampling. Monitor hydrolysis via UV-Vis spectroscopy and identify breakdown products. Buffer systems (e.g., phosphate, acetate) are critical for controlled conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.